N-(4-Iodophenethyl)maleimide

Catalog No.
S591250
CAS No.
136947-30-3
M.F
C12H10INO2
M. Wt
327.12 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Iodophenethyl)maleimide

CAS Number

136947-30-3

Product Name

N-(4-Iodophenethyl)maleimide

IUPAC Name

1-[2-(2-iodophenyl)ethyl]pyrrole-2,5-dione

Molecular Formula

C12H10INO2

Molecular Weight

327.12 g/mol

InChI

InChI=1S/C12H10INO2/c13-10-4-2-1-3-9(10)7-8-14-11(15)5-6-12(14)16/h1-6H,7-8H2

InChI Key

BBHWVOAAMFIUKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCN2C(=O)C=CC2=O)I

Synonyms

IPEM, N-(4-iodophenethyl)maleimide, N-(4-iodophenethyl)maleimide, 125I-labeled, N-(p-(125I)-iodophenethyl)maleimide, N-(p-iodophenethyl)maleimide

Canonical SMILES

C1=CC=C(C(=C1)CCN2C(=O)C=CC2=O)I

The exact mass of the compound N-(4-Iodophenethyl)maleimide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-Iodophenethyl)maleimide is an organic compound characterized by its maleimide functional group and an iodophenyl substituent. Its chemical formula is C10H6INO2C_{10}H_{6}INO_{2} and it has a CAS number of 65833-01-4. This compound is notable for its ability to react with thiol groups, making it useful in various biochemical applications, particularly in labeling and modifying proteins .

N-(4-Iodophenethyl)maleimide primarily participates in nucleophilic addition reactions, particularly with thiols. The maleimide group reacts with free thiols to form stable thiosuccinimide adducts, which are crucial in bioconjugation processes. This reaction is often utilized in the context of protein labeling and modification, where the iodophenyl group can also serve as a reporter or reactive moiety .

Reaction Mechanism

  • Nucleophilic Attack: The thiol group attacks the electrophilic carbon of the maleimide.
  • Formation of Thiosuccinimide: This results in the formation of a thiosuccinimide bond, stabilizing the adduct.

N-(4-Iodophenethyl)maleimide exhibits significant biological activity due to its reactivity with thiol groups in proteins. This property allows it to be used as a probe for studying protein interactions and dynamics. The iodophenyl moiety can also facilitate imaging techniques, such as radiolabeling for tracking biological processes in vivo . Additionally, its ability to modify proteins can influence their function and stability, making it valuable in therapeutic applications.

The synthesis of N-(4-Iodophenethyl)maleimide can be achieved through several methods:

  • Direct Halogenation: Starting from maleimide, the introduction of iodine can be accomplished through halogenation reactions using iodine monochloride or other iodinating agents.
  • Coupling Reactions: The iodophenyl moiety can be introduced via coupling reactions involving aryl halides and maleimide derivatives under basic conditions.
  • Radiolabeling: For specific applications, such as imaging, radiolabeled versions of this compound can be synthesized by incorporating radioactive iodine isotopes during the synthesis process .

N-(4-Iodophenethyl)maleimide has diverse applications across various fields:

  • Bioconjugation: Used to label proteins and peptides for tracking and studying biological interactions.
  • Imaging Techniques: Its iodinated structure allows for use in radiographic imaging and positron emission tomography.
  • Drug Development: Investigated for potential use in targeted therapies due to its ability to modify protein functions selectively.

Studies involving N-(4-Iodophenethyl)maleimide often focus on its interactions with thiol-containing biomolecules. These studies help elucidate its mechanism of action in biological systems and its potential as a therapeutic agent. Interaction studies typically assess:

  • Binding Affinity: Evaluating how strongly it binds to target proteins.
  • Selectivity: Understanding how selectively it modifies specific proteins among a complex mixture.

Several compounds exhibit structural or functional similarities to N-(4-Iodophenethyl)maleimide:

Compound NameStructure TypeUnique Features
N-(4-Carboxycyclohexylmethyl)maleimideMaleimide derivativeContains a carboxylic acid group for enhanced solubility
N-(3-Iodophenyl)maleimideIodinated maleimideSimilar reactivity but different substitution pattern
N-(4-Aminophenyl)maleimideAmino-substituted maleimideAllows for further functionalization through amine reactivity

N-(4-Iodophenethyl)maleimide stands out due to its unique iodophenyl substituent, which not only enhances its reactivity but also facilitates imaging applications that are not as easily achievable with other maleimides .

This compound's versatility in

XLogP3

2.1

Wikipedia

1-[2-(2-Iodophenyl)ethyl]-1H-pyrrole-2,5-dione

Dates

Last modified: 07-17-2023

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